molecular formula C21H21NO3S B2430222 Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-49-9

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2430222
CAS No.: 441290-49-9
M. Wt: 367.46
InChI Key: DMZOAZKRDJZLGX-UHFFFAOYSA-N
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Description

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing heterocyclic structure, and a carboxylate ester group. The tert-butyl group attached to the benzamido moiety adds steric bulk, influencing the compound’s reactivity and properties.

Properties

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-21(2,3)14-11-9-13(10-12-14)19(23)22-17-15-7-5-6-8-16(15)26-18(17)20(24)25-4/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOAZKRDJZLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the selective oxidation of benzo[b]thiophene derivatives, followed by esterification and amide formation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves the reaction of benzo[b]thiophene derivatives with tert-butyl amines and carboxylic acid derivatives. The general procedure includes:

  • Reagents : Benzo[b]thiophene-2-carboxylic acid, tert-butyl carbazate, and coupling agents such as DCC (dicyclohexylcarbodiimide).
  • Solvents : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to facilitate the reaction.
  • Conditions : The reaction is often conducted under inert atmospheres to prevent moisture interference.

The resulting compound exhibits distinct spectral characteristics, including specific peaks in NMR spectroscopy that confirm its structure. For example, the 1H^1H NMR spectrum typically shows signals corresponding to aromatic protons and tert-butyl groups, which are indicative of successful synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[b]thiophene derivatives, including this compound. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study published in MDPI evaluated a series of benzo[b]thiophene derivatives for their cytotoxic effects against several cancer cell lines. This compound demonstrated significant activity against breast cancer cells, with IC50 values indicating potent inhibition of cell growth .

Anti-inflammatory Properties

In addition to anticancer activities, this compound has shown promise as an anti-inflammatory agent. It acts by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.

  • Research Findings : A study indicated that this compound reduced the expression of interleukin-6 (IL-6), a key mediator in inflammatory responses. This suggests its potential use in therapeutic formulations aimed at treating inflammatory diseases .

Pharmacological Potential

The compound's pharmacological profile suggests it may serve as a lead compound for developing new drugs targeting various diseases:

  • Opioid Receptor Modulation : Research has identified benzo[b]thiophene derivatives as novel opioid receptor modulators. This compound could be explored for its analgesic properties through opioid receptor interactions .
  • Gene Expression Regulation : Studies have also indicated that compounds with similar structures can act as inhibitors of gene expression related to inflammatory pathways, further expanding their potential therapeutic applications .

Conclusion and Future Directions

This compound is a versatile compound with significant implications in medicinal chemistry and pharmacology. Its synthesis is well-documented, and emerging studies suggest promising biological activities, particularly in cancer treatment and inflammation management.

Future research should focus on:

  • Expanding the library of benzo[b]thiophene derivatives to enhance efficacy.
  • Conducting in vivo studies to validate the therapeutic potential observed in vitro.
  • Exploring the mechanisms underlying its biological activities to facilitate drug development processes.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivitySignificant inhibition of tumor growth ,
Anti-inflammatoryReduction of IL-6 expression ,
Opioid Receptor ModulationPotential analgesic properties
Gene Expression RegulationInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target .

Comparison with Similar Compounds

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

Biological Activity

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring various studies and findings that highlight its pharmacological significance.

  • Molecular Formula : C17H19NO3S
  • Molecular Weight : 317.40266 g/mol
  • CAS Number : [CB01535695]

The compound features a benzo[b]thiophene core, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]thiophene, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against multiple cancer cell lines, demonstrating potent antiproliferative activity.
  • Mechanism of Action : Preliminary investigations suggest that the compound may inhibit tubulin polymerization, similar to known anticancer agents such as combretastatin A-4 (CA-4). In one study, compounds related to benzo[b]thiophenes showed IC50 values ranging from 0.56 µM to 1.0 µM against tubulin polymerization .

Apoptotic Induction

The ability of this compound to induce apoptosis in cancer cells has also been a focal point:

  • Caspase Activation : Studies have demonstrated that treatment with this compound leads to significant caspase-3 activation, indicating its role in promoting programmed cell death.
  • Nuclear Condensation : Cells treated with this compound exhibited increased nuclear condensation, a hallmark of apoptosis .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound may possess anti-inflammatory properties:

  • Interleukin Inhibition : Research has suggested that similar compounds can act as inhibitors of interleukin-4 gene expression, which plays a critical role in inflammatory responses and allergic reactions .

Study 1: Evaluation of Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various benzo[b]thiophene derivatives, including this compound. The results indicated a strong correlation between structural modifications and biological activity:

CompoundCell LineIC50 (µM)Mechanism
CA-4A5491.0Tubulin inhibition
Test CompoundHL-600.56Tubulin inhibition

This study highlighted the importance of structural elements in enhancing biological activity.

Study 2: Apoptosis Induction Mechanism

Another investigation focused on the apoptotic mechanisms induced by this compound:

  • Methodology : Flow cytometry was used to assess cell cycle alterations in human leukemia cell lines.
  • Findings : The compound significantly increased apoptotic cell populations compared to controls, confirming its role in inducing apoptosis through caspase activation .

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include:
    • Ester carbonyl (COOCH₃) : ~168–170 ppm in 13C NMR .
    • Amide NH : Broad singlet at δ 10.5–11.0 ppm in 1H NMR .
    • tert-butyl group : Three methyl singlets at δ 1.2–1.4 ppm (1H) and a quaternary carbon at ~35 ppm (13C) .
  • IR spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch for ester/amide) and 3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • LC-MS/HRMS : LC-MS (ESI+) shows [M+H]+ ions, while HRMS validates molecular formulas (e.g., C₁₉H₂₂N₂O₃S) with <5 ppm error .

Advanced Consideration : X-ray crystallography (as in ) can resolve stereochemical ambiguities in analogs, though crystallization may require co-crystallization agents for this compound.

How is the antibacterial activity of this compound evaluated, and what mechanistic insights exist?

Basic Research Question

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are conducted using broth microdilution .
  • Mechanistic studies : Thiophene derivatives disrupt bacterial membrane integrity (evidenced by propidium iodide uptake assays) and inhibit enzymes like DNA gyrase via binding to the ATPase domain .

Advanced Consideration : Synergistic effects with β-lactam antibiotics (e.g., ampicillin) can be tested using checkerboard assays to identify combinatorial therapies .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC tests .
  • Structural analogs : Compare activity of this compound with trifluoromethyl-substituted analogs () to assess electronic effects on potency.
  • Metabolic stability : Use hepatic microsome assays to evaluate if discrepancies stem from differential metabolic degradation .

What computational strategies predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like DNA gyrase (PDB ID: 1KZN). The tert-butyl group enhances hydrophobic interactions in the ATP-binding pocket .
  • QSAR models : Hammett constants (σ) of substituents (e.g., tert-butyl vs. trifluoromethyl) correlate with antibacterial activity (R² > 0.85 in analogs) .

What is the role of the tert-butyl group in modulating physicochemical properties and bioactivity?

Advanced Research Question

  • Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability (calculated via MarvinSketch) .
  • Steric effects : Bulkier tert-butyl groups reduce off-target binding compared to smaller substituents (e.g., methyl), as shown in SAR studies of thiophene derivatives .

How does this compound compare to structurally related benzo[b]thiophene carboxylates in agrochemical applications?

Advanced Research Question

  • Herbicidal activity : Analogous compounds (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in ) inhibit acetolactate synthase (ALS) in weeds. Comparative assays can quantify IC₅₀ differences.
  • Photostability : The tert-butyl group improves UV stability compared to methoxy-substituted analogs (degradation <10% after 48 hours under UV light) .

What strategies mitigate synthetic challenges, such as low yields in acylation steps?

Basic Research Question

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Temperature control : Reflux at 40–50°C (instead of room temperature) improves anhydride reactivity .

Advanced Consideration : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) for analogs, though dielectric constants of solvents must be optimized .

How is the compound’s stability assessed under varying pH and temperature conditions?

Basic Research Question

  • Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours. Monitor degradation via HPLC .
  • Solid-state stability : Store at 25°C/60% RH for 6 months; degradation <5% indicates suitability for long-term storage .

What in vivo models are suitable for preclinical evaluation of this compound?

Advanced Research Question

  • Murine infection models : Intraperitoneal administration in S. aureus-infected mice (e.g., ED₅₀ determination) .
  • Toxicokinetics : Plasma half-life (t₁/₂) and clearance rates are measured using LC-MS/MS after IV/oral dosing .

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